Pseudoginsenoside F11 is a notable compound derived from Panax quinquefolius, commonly known as American ginseng. This compound is classified as an ocotillol-type ginsenoside and has garnered attention due to its potential pharmacological effects, particularly in the modulation of metabolic processes and its role as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) .
Pseudoginsenoside F11 belongs to a broader class of compounds known as ginsenosides, which are saponins that contribute to the medicinal properties of ginseng. Specifically, it falls under the category of ocotillol-type ginsenosides, characterized by their unique structural features and biological activities .
The synthesis of Pseudoginsenoside F11 can be achieved through various extraction and purification methods. A common approach involves:
The extraction process can be fine-tuned by adjusting the concentration of solvents and the number of extraction cycles to maximize yield and purity. The typical yield reported is around 0.1% to 0.5% from dried plant material, depending on the extraction conditions used.
The molecular formula for Pseudoginsenoside F11 is , with a molecular weight of approximately 800.5 g/mol . Its structure can be described as:
The compound features multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity. The intricate stereochemistry plays a crucial role in its interaction with biological targets.
Pseudoginsenoside F11 has been observed to participate in various biochemical reactions, particularly those involving receptor activation. It acts primarily through modulation of PPARγ activity, influencing adipocyte differentiation and glucose metabolism .
In vitro studies have demonstrated that Pseudoginsenoside F11 can inhibit specific phosphorylation events mediated by cyclin-dependent kinase 5 (Cdk5), which is crucial for regulating PPARγ activity . This modulation suggests potential therapeutic applications in metabolic disorders.
Pseudoginsenoside F11 functions as a partial agonist of PPARγ, which is essential for regulating adipogenesis and glucose homeostasis. The mechanism involves:
Research indicates that Pseudoginsenoside F11 enhances the secretion and oligomerization of adiponectin, an important hormone involved in regulating glucose levels and fatty acid breakdown .
Pseudoginsenoside F11 has several scientific applications, including:
Pseudoginsenoside-F11 (PF11), chemically designated as (3β,6α,12β,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside, is a triterpenoid saponin of the ocotillol-type structural class [1] [9]. With the molecular formula C₄₂H₇₂O₁₄ and a molar mass of 801.01 g/mol, it is a structurally distinct ginsenoside characterized by a four-ring dammarane skeleton with a unique tetrahydrofuran ring (20,24-epoxy bridge) [1] [4] [10]. Unlike protopanaxadiol (PPD) or protopanaxatriol (PPT)-type ginsenosides dominant in Panax ginseng (Asian ginseng), PF11 is exclusively biosynthesized in Panax quinquefolius (American ginseng) [1] [2] [9]. This compound, initially identified as Ginsenoside A1, has emerged as a key pharmacologically active marker compound for American ginseng authentication and quality control [4] [8]. Contemporary research focuses on its neuroprotective, anti-inflammatory, and cytoprotective properties, positioning PF11 as a promising candidate for managing neurological disorders and metabolic diseases [3] [5] [8].
The ocotillol-type saponins represent a specialized subclass of dammarane triterpenoids, distinguished by a tetrahydrofuran ring bridging C-20 and C-24 (epoxy structure) and a β-oriented methyl group at C-24 [9]. This structural motif arises from cytochrome P450-mediated epoxidation of the C-20/C-24 double bond in the dammarenediol-II precursor, followed by glycosylation at C-3/C-6 positions [9]. In Panax quinquefolius, PF11 accumulates in specialized root parenchymal cells as a secondary metabolite, constituting up to 1.2% of the total ginsenoside fraction in cultivated specimens [4] [8]. Its biosynthesis involves:
Table 1: Structural Comparison of PF11 with Major Ginsenoside Classes
| Structural Feature | PF11 (Ocotillol-Type) | PPD-Type (e.g., Rb1) | PPT-Type (e.g., Rg1) |
|---|---|---|---|
| Core Skeleton | Dammarane + 20,24-epoxy | Dammarane | Dammarane |
| C-6 Position | -OH (non-glycosylated) | -H | -O-Glc |
| C-20 Side Chain | Tetrahydrofuran ring | -CH₂OH or glycosyl | -CH₂OH or glycosyl |
| C-24 Configuration | β-CH₃ | -CH₃ | -CH₃ |
| Exclusive Natural Source | Panax quinquefolius | P. ginseng, P. quinquefolius | P. ginseng, P. quinquefolius |
PF11’s exclusivity to American ginseng is attributed to the differential expression of epoxidase enzymes in P. quinquefolius compared to other Panax species [9]. Analytical techniques like HPLC-MS and NMR fingerprinting utilize PF11 as a chemotaxonomic marker to differentiate American ginseng from Asian variants and adulterants [4] [8].
American ginseng (Panax quinquefolius) has been utilized by Indigenous North American tribes (e.g., Iroquois, Cherokee) for over 300 years as a tonic for fatigue, immune support, and cognitive enhancement [6]. While historical records lack explicit references to PF11, ethnobotanical studies correlate traditional preparations (decoctions of ginseng roots) with the bioactivity profile of ocotillol-type saponins [6] [9]. The earliest scientific documentation of PF11 emerged in the late 20th century when chromatographic analyses revealed its absence in Asian ginseng [1] [2]. This discovery catalyzed pharmacological studies validating traditional claims:
Table 2: Key Pharmacological Actions of PF11 with Mechanistic Insights
| Traditional Use | Validated Pharmacological Action | Mechanism | Experimental Model |
|---|---|---|---|
| Cognitive Enhancement | Attenuates d-galactose-induced cognitive decline | ↑ Nrf2/ARE pathway; ↓ NLRP3 inflammasome activation | d-gal-treated mice [3] |
| Neuroprotection | Reduces β-amyloid accumulation | ↓ APP and Aβ1–40 expression | APP/PS1 transgenic mice [3] |
| Anti-Addictive Effects | Blocks morphine-induced behavioral sensitization | Normalizes glutamate levels in mPFC | Morphine-treated mice [1] [8] |
| Cellular Protection | Alleviates cisplatin-induced nephrotoxicity | ↓ ROS; Suppresses p53/Bax apoptosis pathway | Renal injury rat model [8] |
The integration of PF11 into modern pharmacology exemplifies the "reverse pharmacology" approach, where traditional knowledge guides targeted isolation and mechanistic studies [6]. Contemporary research continues to explore PF11’s role in autophagy induction (via AMPK/TFEB) and metabolic regulation, expanding its therapeutic potential beyond historical applications [5] [8].
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: